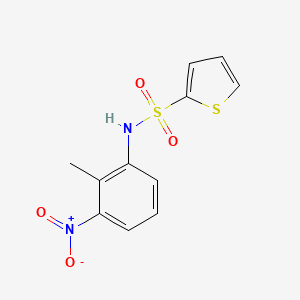

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide

Description

Properties

Molecular Formula |

C11H10N2O4S2 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C11H10N2O4S2/c1-8-9(4-2-5-10(8)13(14)15)12-19(16,17)11-6-3-7-18-11/h2-7,12H,1H3 |

InChI Key |

PRBBSNMFNLKZOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Protection of 2-Methylaniline

2-Methylaniline is acetylated using acetic anhydride to form 2-methylacetanilide, shielding the amine group during subsequent nitration. This step employs refluxing acetic anhydride under inert conditions, achieving near-quantitative yields.

Nitration of Protected Intermediate

The nitration of 2-methylacetanilide utilizes a mixture of nitric acid and acetic anhydride in dichloromethane at –10°C to 10°C. This system balances nitration strength and selectivity, directing the nitro group to the 3-position relative to the methyl group. After 2–3 hours, the reaction yields 2-methyl-3-nitroacetanilide with minimal para-substituted byproducts.

Deprotection to Free Amine

Hydrolysis of 2-methyl-3-nitroacetanilide is performed using hydrochloric acid under reflux. The acetyl group is cleaved, yielding 2-methyl-3-nitroaniline, which is isolated via neutralization and recrystallization from ethanol/water mixtures. Typical yields range from 65% to 75%.

Synthesis of Thiophene-2-Sulfonyl Chloride

Thiophene-2-sulfonyl chloride is prepared through chlorosulfonation, a two-step process involving sulfonation followed by chlorination.

Sulfonation of Thiophene

Thiophene reacts with chlorosulfonic acid at 0–5°C to form thiophene-2-sulfonic acid. The reaction is exothermic and requires careful temperature control to avoid polysulfonation. The sulfonic acid is precipitated as its sodium salt by adding sodium hydroxide.

Conversion to Sulfonyl Chloride

Thiophene-2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux. This converts the sulfonic acid to the reactive sulfonyl chloride, which is distilled under reduced pressure to isolate the product. Yields typically exceed 80%.

Coupling to Form this compound

The final step involves reacting 2-methyl-3-nitroaniline with thiophene-2-sulfonyl chloride under basic conditions.

Reaction Conditions

A solution of 2-methyl-3-nitroaniline in anhydrous tetrahydrofuran (THF) is treated with thiophene-2-sulfonyl chloride and potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 25°C for 12–24 hours, during which the sulfonamide bond forms via nucleophilic substitution. Pyridine may substitute K₂CO₃ to scavenge HCl, improving reaction homogeneity.

Purification

The crude product is purified via column chromatography using petroleum ether/ethyl acetate (8:1) or recrystallization from ethanol. Analytical techniques such as ¹H NMR and HPLC confirm purity ≥98%. Isolated yields range from 70% to 85%.

Alternative Methods and Optimization

One-Pot Nitration-Sulfonylation

Recent advances explore tandem nitration and sulfonylation to reduce steps. For example, nitrating pre-coupled N-(2-methylphenyl)thiophene-2-sulfonamide with fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at the 3-position. However, this method risks sulfonamide degradation and affords lower yields (50–60%).

Catalytic Approaches

Manganese-catalyzed N-alkylation methods, though primarily for alkyl sulfonamides, inspire adaptations for aryl systems. Bench-stable Mn(I) catalysts in xylenes at 150°C facilitate C–N bond formation but require further optimization for nitroaryl substrates.

Analytical Characterization

Critical spectroscopic data for this compound include:

-

¹H NMR (500 MHz, MeOH-d₄): δ 2.45 (s, 3H, CH₃), 7.25–7.35 (m, 2H, thiophene), 7.60 (d, J = 8.5 Hz, 1H, Ar–H), 8.10 (s, 1H, Ar–H).

-

HRMS (ESI): m/z calculated for C₁₁H₁₀N₂O₄S₂ [M+H]⁺: 299.0165, found: 299.0162.

Challenges and Considerations

-

Regioselectivity in Nitration: Competing directing effects from the methyl and sulfonamide groups necessitate precise control over reaction conditions to avoid positional isomers.

-

Solvent Compatibility: Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity but may decompose nitro groups at elevated temperatures.

-

Scale-Up Limitations: Column chromatography becomes impractical on industrial scales, prompting interest in continuous flow reactors for purification .

Chemical Reactions Analysis

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for treating infections and cancer.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In a comparative study, this compound showed lower minimum inhibitory concentration (MIC) values than traditional antibiotics, indicating potent antibacterial activity against multidrug-resistant pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms through which it exerts these effects include:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of cell cycle progression : Preventing cancer cells from dividing and proliferating.

A notable study reported that at concentrations above 10 µM, this compound significantly reduced cell viability in various cancer cell lines .

Mechanistic Insights

The mechanism of action for this compound involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to decreased nucleic acid synthesis, ultimately affecting bacterial growth and survival .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the thiophene ring and sulfonamide group can enhance its potency against specific targets.

| Modification | Activity | Mechanism |

|---|---|---|

| 2-Methyl substitution | Increased antibacterial activity | Enhanced binding to dihydropteroate synthase |

| Nitro group addition | Improved anticancer properties | Induction of oxidative stress in cancer cells |

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with MIC values lower than those of standard treatments like linezolid, showcasing its potential as an effective antimicrobial agent .

Case Study on Cytotoxic Effects

In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives, this compound showed remarkable efficacy in reducing cell viability across multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Conclusion and Future Directions

This compound represents a promising candidate for further research in antimicrobial and anticancer applications. Ongoing studies focusing on its SAR and mechanism of action will help optimize its therapeutic potential and pave the way for new drug development.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural formula.

Key Observations:

- Electron-Withdrawing vs. In contrast, electron-donating groups (e.g., -NH₂ in ) increase solubility but may reduce metabolic stability .

- Ring Substitution : Replacing benzene with thiophene (as in ) introduces sulfur-mediated interactions and alters π-stacking efficiency. Thiophene’s smaller size may improve steric compatibility in enzyme active sites.

- Bulkier Substituents : Compound 18’s bicyclic substituent enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target’s nitro group prioritizes polar interactions.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide?

Answer:

Synthesis typically involves multi-step reactions, starting with sulfonamide bond formation between thiophene-2-sulfonyl chloride and a substituted aniline. Critical parameters include:

- Reaction conditions : Temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and base (e.g., triethylamine to neutralize HCl byproducts) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Stepwise monitoring via TLC or HPLC to identify intermediate bottlenecks .

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

Answer:

X-ray crystallography provides atomic-level resolution of bond angles, dihedral rotations, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and nitro groups). Key steps:

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and disorder modeling .

- Validation : Cross-check with DFT calculations (e.g., Gaussian09) to confirm torsional preferences .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR : H and C NMR to confirm regiochemistry (e.g., nitro group position) and sulfonamide linkage .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) .

Advanced: How does structural modification of the thiophene or nitro group influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

Advanced SAR requires computational docking (AutoDock Vina) to predict binding modes with targets like gamma-secretase .

Basic: What are the stability and solubility profiles under physiological conditions?

Answer:

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or cyclodextrin complexes for in vitro assays .

- Stability : Degrades at pH <4 (nitro group reduction) or >9 (sulfonamide hydrolysis). Store at -20°C under inert gas .

Advanced: How can fragment-based drug design (FBDD) improve this compound’s potency?

Answer:

FBDD identifies minimal binding motifs:

- Fragment screening : X-ray crystallography with protein targets (e.g., FAD-dependent oxidoreductase) to identify key interactions .

- Optimization : Merge fragments (e.g., thiophene-sulfonamide core) with functional groups (e.g., nitro for electron-withdrawing effects) .

Basic: What are the common synthetic impurities, and how are they mitigated?

Answer:

- Impurities : Unreacted thiophene-2-sulfonyl chloride or di-substituted byproducts.

- Mitigation : Use excess aniline derivatives and scavenger resins (e.g., trisamine) to quench residual sulfonyl chloride .

Advanced: How to reconcile contradictory bioactivity data across studies?

Answer:

Discrepancies arise from assay conditions (e.g., cell line variability) or compound degradation. Solutions:

- Standardize protocols : Use identical cell lines (e.g., HEK293T for gamma-secretase assays) and validate compound stability via LC-MS .

- Meta-analysis : Compare IC values across studies using standardized units (nM vs. µM) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide (Schrödinger) to model binding to enzymes like COX-2 .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Basic: How is the compound’s logD/logP measured experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.